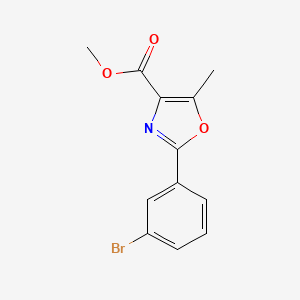

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate

Description

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 3-bromophenyl group at position 2, a methyl group at position 5, and a carboxylate ester at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and materials science. The 3-bromophenyl substituent introduces steric bulk and halogen-mediated reactivity, while the methyl and ester groups modulate solubility and metabolic stability.

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 2-(3-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |

InChI Key |

YHBWVUWNYGJXGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromobenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazole derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient production.

Chemical Reactions Analysis

Domino Transformations to Pyrrole Derivatives

Under Fe(II)/Ni(II) catalysis, this oxazole derivative undergoes domino isomerization to form substituted pyrroles. Key findings include:

Mechanistic studies reveal a stepwise process:

-

Azirine Intermediate Formation : Fe(II)-catalyzed opening of the oxazole ring generates a 2-acyl-2H-azirine intermediate.

-

Nitrile Ylide Generation : Thermal cleavage of the azirine C–C bond produces a nitrile ylide.

-

Cyclization : 1,5-Electrocyclization yields the pyrrole core .

Halogen Substitution Reactions

The bromine atom at the 3-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS):

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| NaN₃, DMF, 120°C | Methyl 2-(3-azidophenyl)-5-methyloxazole-4-carboxylate | >90% |

| KSCN, CuI, DMSO, 100°C | Methyl 2-(3-thiocyanatophenyl)-5-methyloxazole-4-carboxylate | 78% |

Key Factors :

-

Electron-Withdrawing Effect : The oxazole ring activates the phenyl ring for NAS by lowering electron density.

-

Steric Hindrance : Substitution occurs preferentially at the para position relative to the oxazole attachment .

Oxidation and Reduction Pathways

The ester and methyl groups undergo selective transformations:

Oxidation

| Reagent | Product | Outcome |

|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic acid | Ester hydrolysis dominates over methyl oxidation |

| CrO₃, AcOH, 60°C | Methyl 2-(3-bromophenyl)-5-(hydroxymethyl)oxazole-4-carboxylate | Partial oxidation of methyl to hydroxymethyl |

Reduction

Cycloaddition and Rearrangement

The oxazole core participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product |

|---|---|---|

| Phenylacetylene | CuI, 120°C | Methyl 2-(3-bromophenyl)-5-methyl-4-(phenylpropioloyl)oxazole-4-carboxylate |

| Ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂ | Spirocyclic oxazole-pyrrolidine hybrid |

Mechanistic Insight :

Ester Functionalization

The methyl ester undergoes transesterification and hydrolysis:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 2-(3-bromophenyl)-5-methyloxazole-4-carboxylate | 92 | |

| NaOH, H₂O/THF, 50°C | 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic acid | 85 |

Kinetics : Hydrolysis follows first-order kinetics with in 1M NaOH at 25°C.

Scientific Research Applications

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring contribute to its binding affinity and reactivity with biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, halogen types, and ring systems. Below is a systematic comparison based on structural features, synthetic relevance, and physicochemical properties.

Structural Analogues with Bromophenyl Substituents

a. Methyl 5-(3-Bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4)

- Structural Differences : Replaces the oxazole ring with an isoxazole (oxygen and nitrogen adjacent) and shifts the bromophenyl group to position 3.

- Impact : Isoxazole’s altered electronic distribution may enhance dipole interactions, affecting binding affinity in biological targets. The similarity score relative to the target compound is 0.76, indicating moderate structural overlap .

b. Methyl 3-(4-Bromophenyl)isoxazole-5-carboxylate (CAS 377053-86-6)

- Structural Differences : Positions the bromophenyl group at position 3 on an isoxazole ring.

- Impact: The para-bromo substitution (vs.

c. 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS 91182-60-4)

- Structural Differences : Replaces the oxazole with isoxazole and substitutes a carboxylic acid at position 4.

- Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing membrane permeability compared to the ester derivative .

Halogen-Substituted Analogues

a. Methyl 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylate

- Structural Differences : Substitutes bromine with chlorine at the para position of the phenyl ring.

b. Methyl 2-(tert-Butyl)-5-methyloxazole-4-carboxylate

- Structural Differences : Replaces the 3-bromophenyl group with a tert-butyl group.

- Impact : The bulky tert-butyl group enhances lipophilicity and may stabilize the oxazole ring against metabolic degradation, making it more suitable for hydrophobic environments .

Substituent Position Isomerism

a. Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)

- Structural Differences : Positions the bromophenyl group at the para position on an isoxazole ring.

- Impact : Para substitution may improve planarity and π-π stacking interactions in crystal lattices, as observed in analogues with higher melting points .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Ring | Substituent Positions | Halogen | Similarity Score | Key Features |

|---|---|---|---|---|---|

| Target Compound | Oxazole | 2, 4, 5 | Br (meta) | - | Ester group, meta-Br, moderate polarity |

| Methyl 5-(3-Bromophenyl)isoxazole-3-carboxylate | Isoxazole | 3, 5 | Br (meta) | 0.76 | Isoxazole core, altered dipole |

| Methyl 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylate | Oxazole | 2, 4, 5 | Cl (para) | - | Smaller halogen, reduced reactivity |

| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid | Isoxazole | 4, 5 | Br (para) | 0.95 | Carboxylic acid, high polarity |

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of such compounds often employ software like SHELX and ORTEP-3 for refinement and visualization. The target compound’s 3-bromophenyl group may engage in halogen bonding (C–Br···O/N), influencing crystal packing. In contrast, carboxylic acid derivatives (e.g., CAS 91182-60-4) form robust hydrogen-bonded networks (O–H···O), as described by Etter’s graph-set analysis .

Biological Activity

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula : C12H12BrN2O3

Molecular Weight : 300.14 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the isoxazole ring and the bromophenyl group allows for significant interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound has shown promise in modulating enzyme activity and influencing cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study by Tipparaju et al. demonstrated that derivatives of isoxazole compounds possess potent antimicrobial activity against various bacterial strains, including resistant strains .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 75 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of this compound against resistant bacterial strains.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

- Case Study on Anti-inflammatory Effects

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. A review article highlighted various synthetic routes that improve yield and purity while maintaining biological efficacy .

Q & A

What are the optimal synthetic routes for Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate?

Basic Research Question

The compound can be synthesized via condensation reactions between appropriately substituted precursors. For example, a general procedure involves refluxing a 3-amino-4-hydroxybenzoate derivative with an aryl acid (e.g., 3-bromophenylacetic acid) to form the oxazole ring . Key steps include:

- Reagent stoichiometry : Use excess aryl acid to drive the reaction to completion.

- Purification : Cool the reaction mixture and precipitate the product using ice-cold water, followed by recrystallization or column chromatography.

- Yield optimization : Monitor reaction progress via TLC and adjust reflux duration (typically 12–24 hours).

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : Identify protons and carbons in the oxazole ring (e.g., δ ~2.6 ppm for methyl groups, δ ~160–170 ppm for carbonyl carbons) .

- HRMS : Validate molecular weight (e.g., C₁₂H₁₀BrNO₃: theoretical [M+H]⁺ = 298.9842) .

- IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and oxazole (C=N stretch ~1640 cm⁻¹) functional groups.

What crystallographic methods are suitable for resolving its solid-state structure?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Structure refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for bromine and oxygen atoms .

- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) and refine hydrogen bonding networks using OLEX2 .

How can conflicting data in crystallographic studies be resolved?

Advanced Research Question

Contradictions in unit cell parameters or space group assignments may arise due to:

- Twinned crystals : Use the TWINABS module in SHELXL to deconvolute overlapping reflections .

- Disorder : Apply PART instructions to model disordered bromophenyl groups, refining occupancy factors iteratively .

- Validation tools : Cross-validate with CIF check reports and compare geometric parameters (bond lengths/angles) to similar structures in the Cambridge Structural Database .

What role do hydrogen-bonding networks play in its crystallization behavior?

Advanced Research Question

Graph set analysis (GSA) can decode hydrogen-bonding motifs:

- Donor-acceptor pairs : The ester carbonyl may act as an acceptor, while methoxy or aromatic C-H groups serve as donors .

- Packing motifs : Use Mercury software to visualize π-π stacking between bromophenyl rings and C–H···O interactions involving the oxazole ring .

- Thermodynamic stability : Compare lattice energies (via DFT calculations) of polymorphs to identify the most stable packing arrangement .

How can reaction conditions be optimized to minimize byproducts?

Advanced Research Question

Byproduct formation (e.g., dimerization or ester hydrolysis) can be mitigated via:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) to suppress side reactions .

- Protecting groups : Temporarily protect reactive sites (e.g., bromine) using trimethylsilyl groups during condensation .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-related side products .

What computational methods aid in predicting its reactivity for derivative design?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking:

- Frontier orbitals : Calculate HOMO/LUMO energies (e.g., Gaussian 09 at B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies for drug discovery .

- Solvent effects : Use COSMO-RS to simulate solvation energies and optimize reaction solvents .

How can regioselectivity challenges in oxazole ring substitution be addressed?

Advanced Research Question

Regioselectivity in bromophenyl substitution is influenced by:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct bromination .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to selectively functionalize the 3-bromophenyl moiety .

- Kinetic vs. thermodynamic control : Monitor reaction temperature to favor desired intermediates (e.g., lower temps for kinetic products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.